![molecular formula C19H27N3O4 B6749243 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidine-piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The pyrrolidine and piperidine rings are then constructed through cyclization reactions, often involving amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrrolidine-piperidine moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyrrolidine-piperidine moiety, making it less complex.
N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.
Uniqueness
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide is unique due to the combination of methoxy groups and the pyrrolidine-piperidine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-8-7-14(12-17(16)26-2)18(23)20-15-6-5-11-22(13-15)19(24)21-9-3-4-10-21/h7-8,12,15H,3-6,9-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSJMHGKXWYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCN(C2)C(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Methyltetrazol-1-yl)methyl]pyridine](/img/structure/B6749162.png)
![N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide](/img/structure/B6749174.png)

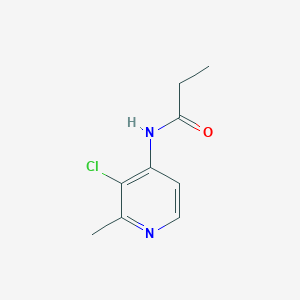

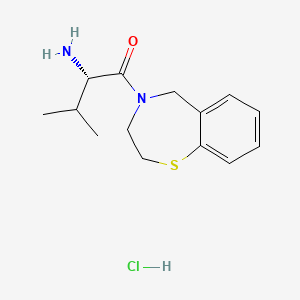
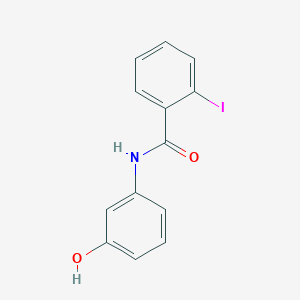

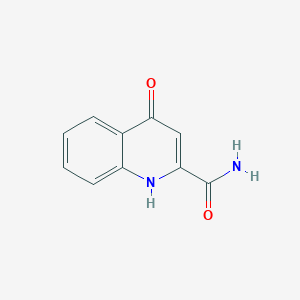
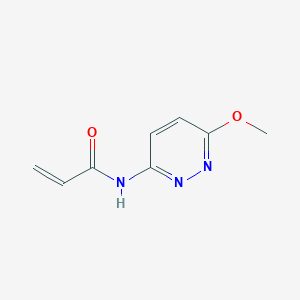
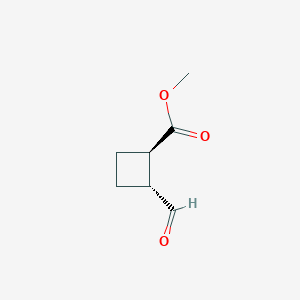
![1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea](/img/structure/B6749257.png)
![4-chloro-N-[1-(dimethylsulfamoyl)piperidin-3-yl]benzamide](/img/structure/B6749258.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B6749265.png)
